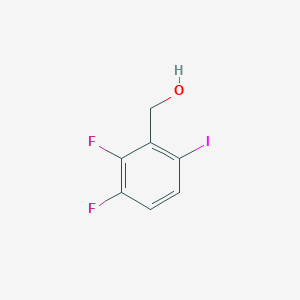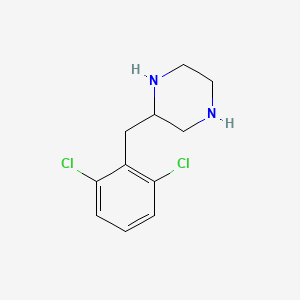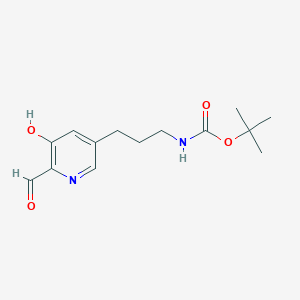
Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate typically involves multiple stepsThe reaction conditions often include the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce a primary alcohol .
Applications De Recherche Scientifique
Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound can also act as a precursor to more active derivatives through metabolic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate: Similar in structure but with the formyl and hydroxyl groups at different positions.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a propyl chain.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a piperidinyl moiety instead of a pyridinyl group.
Uniqueness
Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(6-formyl-5-hydroxypyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-6-4-5-10-7-12(18)11(9-17)16-8-10/h7-9,18H,4-6H2,1-3H3,(H,15,19) |
Clé InChI |
FIMVHEIYVUCNCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


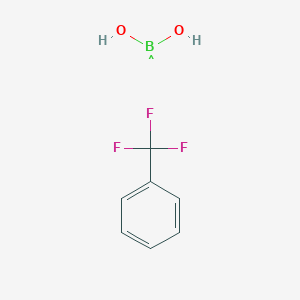
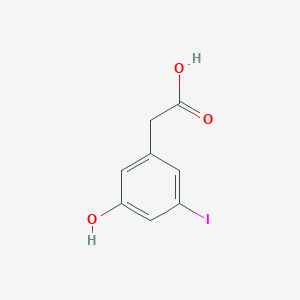
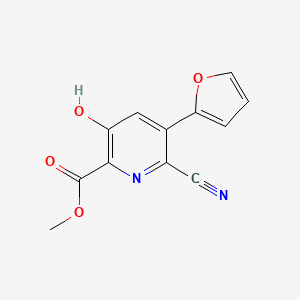
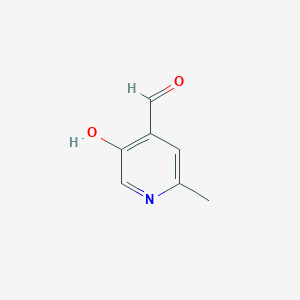
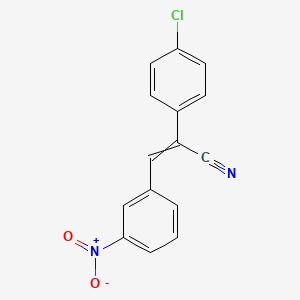
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)



![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)

